molecular formula C15H19N3O2 B11011606 2-(azepan-1-ylmethyl)-6-(furan-2-yl)pyridazin-3(2H)-one

2-(azepan-1-ylmethyl)-6-(furan-2-yl)pyridazin-3(2H)-one

Cat. No.: B11011606
M. Wt: 273.33 g/mol
InChI Key: TYHFXTGWWSCARL-UHFFFAOYSA-N
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Description

2-(azepan-1-ylmethyl)-6-(furan-2-yl)pyridazin-3(2H)-one: , also known by its IUPAC name, is a heterocyclic compound with an intriguing structure. Let’s break it down:

    Azepan-1-ylmethyl: This part of the compound contains a seven-membered ring (azepane) with a methyl group attached to one of its carbons.

    Furan-2-yl: The furan ring (a five-membered oxygen-containing heterocycle) is fused to the pyridazinone core.

    Pyridazin-3(2H)-one: The central core consists of a pyridazinone ring, which is a bicyclic system containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves cyclization reactions to form the pyridazinone ring. For example, a key step might be the condensation of a furan-2-carbaldehyde with an appropriate amine (such as azepane) under suitable conditions.

Industrial Production: While industrial-scale production methods may vary, researchers often optimize the synthesis for efficiency, yield, and cost-effectiveness. Large-scale production typically involves batch or continuous processes, with careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The furan moiety can undergo oxidation reactions, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction of the pyridazinone ring may yield tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the azepane nitrogen or other reactive sites.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas over a catalyst (e.g., Pd/C).

    Substitution: Various nucleophiles (amines, alkoxides, etc.) in appropriate solvents.

Major Products: The specific products depend on the reaction conditions and substituents present. Isolation and characterization of intermediates are crucial to understanding the reaction pathways.

Scientific Research Applications

Chemistry:

    Building Blocks: Researchers use this compound as a building block for more complex heterocyclic structures.

    Drug Discovery: Its unique structure makes it interesting for medicinal chemistry.

Biology and Medicine:

    Biological Activity: Investigating its biological effects (e.g., antimicrobial, antitumor) is an active area of research.

    Drug Development: Scientists explore its potential as a drug candidate.

Industry:

    Fine Chemicals: It may find applications in specialty chemicals and pharmaceuticals.

Mechanism of Action

The exact mechanism remains an active research topic. Potential molecular targets and pathways need further exploration.

Comparison with Similar Compounds

Remember that this compound’s uniqueness lies in its fusion of diverse heterocycles, making it a fascinating subject for scientific investigation.

: Literature references and detailed experimental procedures are available in specialized chemical databases and research articles.

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

2-(azepan-1-ylmethyl)-6-(furan-2-yl)pyridazin-3-one

InChI

InChI=1S/C15H19N3O2/c19-15-8-7-13(14-6-5-11-20-14)16-18(15)12-17-9-3-1-2-4-10-17/h5-8,11H,1-4,9-10,12H2

InChI Key

TYHFXTGWWSCARL-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CO3

Origin of Product

United States

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